molecular formula C18H17Cl2N3O2 B2931615 1-(3-chloro-4-methoxyphenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea CAS No. 905797-48-0

1-(3-chloro-4-methoxyphenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea

Cat. No. B2931615
CAS RN: 905797-48-0
M. Wt: 378.25
InChI Key: QCINGDPAYXWIJT-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methoxyphenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea is a useful research compound. Its molecular formula is C18H17Cl2N3O2 and its molecular weight is 378.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymerization Initiator Applications

A series of N-aryl-N′-pyridyl ureas were synthesized, including compounds with structural similarities to the specified chemical. These ureas were used as initiators in the bulk polymerization of diglycidyl ether of bisphenol A (DGEBA), demonstrating their utility in achieving thermal latency in polymerization processes. The study highlights the role of the electron-withdrawing nature of substituents on the aromatic ring in influencing the exothermic peak temperatures during polymerization, indicating a substituent effect on the polymerization kinetics and thermal behavior (Makiuchi, Sudo, & Endo, 2015).

Corrosion Inhibition

Investigations into the corrosion behavior of mild steel in hydrochloric acid solution identified compounds structurally related to the specified urea as effective corrosion inhibitors. The efficiency of these inhibitors increased with higher concentrations and lower temperatures. The study provides insights into the mechanisms of corrosion inhibition, including adsorption isotherms and thermodynamic parameters, highlighting the potential application of such compounds in protecting metals against corrosion (Bahrami & Hosseini, 2012).

Synthesis and Structural Confirmation

Research on the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea through different methods has been conducted, achieving a high yield of the final product. This work emphasizes the structural confirmation of the synthesized compound using various spectroscopic techniques, contributing to the understanding of its chemical properties and potential applications in further scientific studies (Sarantou & Varvounis, 2022).

Nonlinear Optical Applications

Bis-chalcone derivatives, including structures related to the specified urea, have been synthesized and evaluated for their second-harmonic generation (SHG) efficiencies and third-order nonlinear optical properties. These materials demonstrate significant potential for applications in optical limiting and photonic devices, offering insights into the development of new materials with enhanced nonlinear optical performance (Shettigar et al., 2006).

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2/c1-25-16-9-8-14(11-15(16)20)23(17-3-2-10-21-17)18(24)22-13-6-4-12(19)5-7-13/h4-9,11H,2-3,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCINGDPAYXWIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.